A-1331852 is a selective, orally bioavailable, small-molecule inhibitor of the BCL-XL protein. [] BCL-XL is an anti-apoptotic protein belonging to the BCL-2 family, which plays a crucial role in regulating apoptosis, a form of programmed cell death. A-1331852 functions as a BH3 mimetic, mimicking the action of pro-apoptotic BCL-2 family members to induce apoptosis in cells that rely on BCL-XL for survival. This compound is primarily used in pre-clinical research to explore BCL-XL's role in various cellular processes and evaluate its potential as a therapeutic target in different diseases, particularly cancer.
The synthesis of A-1331852 is described in detail in the publication "Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor" []. The paper outlines a structure-based drug design approach, re-engineering a previously reported BCL-XL inhibitor, A-1155463, to improve its potency and oral bioavailability. Key design elements included rigidifying the pharmacophore of A-1155463 and introducing sp3-rich moieties to enhance interactions within the P4 pocket of BCL-XL. While the paper describes the overall synthetic strategy and highlights key steps, it does not provide a detailed, step-by-step protocol.
A-1331852 functions as a BH3 mimetic, specifically targeting the anti-apoptotic protein BCL-XL. [] Anti-apoptotic BCL-2 family members, like BCL-XL, prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BID, PUMA, and NOXA. [, ] By binding to BCL-XL, A-1331852 disrupts this interaction, releasing pro-apoptotic proteins to activate downstream effectors like BAX and BAK. [, , , , ] This activation leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2